molecular formula C11H11FN2O2 B1492917 Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 1315359-46-6

Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

Cat. No.: B1492917
CAS No.: 1315359-46-6
M. Wt: 222.22 g/mol
InChI Key: FJARUKLKYSWXNR-UHFFFAOYSA-N
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Description

Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate is a fluorinated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system widely explored in medicinal chemistry due to its bioisosteric resemblance to purine bases. The compound features a fluorine atom at the 6-position of the imidazo[1,2-a]pyridine ring and an ethyl acetate group at the 2-position (SY230447, ). The fluorine atom is expected to enhance metabolic stability and influence electronic characteristics, making it a candidate for drug discovery programs targeting kinases, GPCRs, or other biological targets .

Properties

IUPAC Name

ethyl 2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-2-16-11(15)5-9-7-14-6-8(12)3-4-10(14)13-9/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJARUKLKYSWXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C=C(C=CC2=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of N,N-Dimethyl-N'-2-(5-fluoropyridin-2-yl)formamidine Intermediate

  • Reactants: 2-amino-5-fluoropyridine and N,N-dimethylformamide dimethylacetal (DMF-DMA).
  • Conditions: Reflux stirring at 40–100 °C for 2–8 hours.
  • Outcome: Formation of the formamidine intermediate without need for purification.
  • Mechanism: The amino group of 2-amino-5-fluoropyridine reacts with DMF-DMA to form a formamidine intermediate, activating the pyridine ring for subsequent cyclization.

Cyclization and Alkylation with Ethyl Bromoacetate

  • Reactants: The formamidine intermediate, ethyl bromoacetate, and a base (alkali).
  • Solvent: N,N-dimethylformamide (DMF) or similar polar aprotic solvents.
  • Conditions: Reflux at 100–160 °C for 2–10 hours.
  • Outcome: Formation of Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate as a thick product.
  • Workup: Extraction with ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, rotary evaporation, and recrystallization (commonly hexane:ethyl acetate 6:1 v/v).
  • Yield: Typically 50–69% depending on base and exact conditions.

Optional Hydrolysis to Corresponding Acid (If Desired)

  • Hydrolysis under alkaline conditions (NaOH, KOH, or LiOH in methanol/water) at room temperature for 1–5 hours can convert the ester to the acid if needed, followed by neutralization and filtration.

Detailed Experimental Data and Variations

Step Reagents & Conditions Base Used Temperature (°C) Reaction Time (h) Yield (%) Notes
1 2-amino-5-fluoropyridine + DMF-DMA N/A 40–100 2–8 Intermediate formed quantitatively No purification needed
2 Intermediate + Ethyl bromoacetate in DMF NaHCO3 100–160 10 68.7 Recrystallization from hexane:ethyl acetate
2 Intermediate + Ethyl bromoacetate in DMF K2CO3 100–160 10 62.3 Slightly lower yield than NaHCO3
2 Intermediate + Ethyl bromoacetate in DMF NaHCO3 100–160 10 50.8 Variation in base amount
3 Hydrolysis of ester NaOH (aq) in MeOH 25 (room temp) 2 81.6 (acid) Neutralization with HCl, filtration
3 Hydrolysis of ester KOH (aq) in MeOH 25 (room temp) 2 85.1 (acid) Slightly higher yield than NaOH
3 Hydrolysis of ester LiOH (aq) in MeOH 25 (room temp) 2 89.0 (acid) Highest yield among bases tested

Data adapted from patent CN103864786A and related literature.

Mechanistic and Process Insights

  • The initial formation of the formamidine intermediate is crucial for activating the pyridine ring toward cyclization.
  • The choice of base affects yield and purity; bicarbonate and carbonate salts are commonly used.
  • The reaction temperature range (100–160 °C) balances reaction rate with product stability.
  • The use of DMF as a solvent facilitates the nucleophilic substitution and cyclization steps due to its high polarity and boiling point.
  • Recrystallization from hexane:ethyl acetate mixtures effectively purifies the ethyl ester product.
  • Hydrolysis under mild alkaline conditions proceeds efficiently at room temperature, avoiding harsh conditions that might degrade the heterocyclic core.

Alternative and Related Synthetic Approaches

  • Literature reports a convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines using 2-aminopyridines, DMF-DMA, and ethyl bromoacetate under optimized base and solvent conditions, achieving efficient cyclization and functionalization in a streamlined process.
  • Other methods involve condensation of 2-aminopyridines with α-haloketones or phenacyl bromides catalyzed by organic bases like DBU in green solvents such as aqueous ethanol at room temperature, yielding substituted imidazo[1,2-a]pyridines with moderate to high yields. Although these methods focus on aryl substitution rather than fluoro substitution, they provide useful mechanistic parallels and potential for adaptation.

Summary Table of Key Preparation Parameters

Parameter Range / Typical Value Comments
Starting material 2-amino-5-fluoropyridine Commercially available
Intermediate formation temp 40–100 °C 2–8 h reaction time
Cyclization temp 100–160 °C 2–10 h reaction time
Base for cyclization NaHCO3, K2CO3, NaHCO3 Affects yield
Solvent DMF or DMF-DMA Polar aprotic solvent
Workup Extraction with ethyl acetate, recrystallization Hexane:ethyl acetate 6:1
Hydrolysis conditions Room temp, NaOH/KOH/LiOH in MeOH/H2O 1–5 h
Product yield (ester) 50–69% Dependent on base and conditions
Product yield (acid) 81–89% After hydrolysis

Chemical Reactions Analysis

Types of Reactions: Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution Reactions: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or halides.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, ambient temperature.

  • Reduction: LiAlH4, H2, catalysts like palladium on carbon (Pd/C).

  • Substitution: Amines, halides, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Amides, ethers.

Scientific Research Applications

Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It is used in the development of new drugs targeting various diseases, including infections and cancer.

  • Industry: Its derivatives are used in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: Bromine at the 6-position increases molecular weight significantly (283.13 vs. Chlorine substitution (as in the dichloro analog) lowers melting points compared to fluoro derivatives, likely due to reduced symmetry .
  • Electronic Effects : Fluorine’s electronegativity may lower the pKa of the imidazo[1,2-a]pyridine nitrogen, enhancing hydrogen-bonding capacity compared to bulkier halogens .
  • Steric Considerations : Methyl groups (e.g., 6-Me) introduce steric bulk without significant electronic perturbation, favoring hydrophobic interactions in biological targets .

Biological Activity

Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C11H11FN2O2C_{11}H_{11}FN_2O_2 and a molecular weight of approximately 222.22 g/mol. The compound features an imidazole ring fused to a pyridine ring, with a fluorine atom at the 6-position and an ethyl acetate moiety. Its synthesis typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, yielding good to excellent results in terms of yield and purity .

Biological Activity

Anticancer Potential
Research indicates that this compound exhibits promising anticancer properties. It has been identified as a potential inhibitor of PI3Kα, a critical pathway in cancer cell proliferation and survival. Studies have shown that derivatives of this compound can demonstrate submicromolar inhibitory activity against various tumor cell lines .

Kinase Inhibition
The compound has also been evaluated for its activity against salt-inducible kinases (SIKs), specifically SIK2 and SIK3. Modifications to the imidazo[1,2-a]pyridine scaffold have resulted in increased potency against these kinases while maintaining selectivity against SIK1. This selectivity is crucial for reducing potential side effects associated with broader kinase inhibition .

Table 1: Summary of Biological Activities

Activity Description
PI3Kα Inhibition Submicromolar inhibitory activity against various tumor cell lines.
SIK Inhibition Potent inhibition of SIK2 and SIK3 with improved selectivity against SIK1 through structural modifications.
Other Activities Potential antimicrobial and anti-inflammatory properties suggested by structural analogs .

Case Studies

  • Study on Anticancer Activity : A series of derivatives based on this compound were synthesized and tested for anticancer activity. Results indicated that certain derivatives exhibited significant cytotoxic effects on breast cancer cell lines, with IC50 values in the low micromolar range .
  • Kinase Selectivity Study : Research involving scaffold hopping from benzimidazole to imidazo[1,2-a]pyridine revealed that specific modifications could enhance potency against SIKs while ensuring selectivity against unwanted isoforms. This study highlighted the importance of substituent positioning on the imidazo[1,2-a]pyridine scaffold for achieving desired biological outcomes .

Q & A

Q. What are the common synthetic routes for Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate?

The compound is typically synthesized via multicomponent reactions or cyclization strategies. For example:

  • A four-component reaction involving ethyl cyanoacetate, ammonium acetate, and fluorinated precursors under reflux in n-butanol yields imidazo[1,2-a]pyridine derivatives (e.g., 2-oxo-6-(tetrahydronaphthalen-2-yl)-1,2-dihydropyridine-3-carbonitrile) .
  • Cyclization of ethyl bromoacetate with aminopyridine derivatives in the presence of anhydrous K₂CO₃ in acetone can form the imidazo[1,2-a]pyridine core .
  • Regioselective aza-ene additions under catalyst-free conditions using heterocyclic ketene aminals and acrylate derivatives have been reported for structurally analogous compounds .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, imidazo[1,2-a]pyridine derivatives show characteristic peaks for aromatic protons (δ 7.0–8.5 ppm) and ester groups (δ 1.2–4.3 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. Bond angles and torsion angles (e.g., C10–N1–C7 = 111.84°) can resolve regiochemical ambiguities .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₁₈H₁₆F₂N₄O₂, MW 394.38) .

Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives?

  • These compounds exhibit anticancer potential by inhibiting enzymes like phospholipase A₂, which disrupts cell proliferation pathways .
  • Fluorinated analogs (e.g., 6-fluoro substituents) enhance metabolic stability and target binding affinity in vitro .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during synthesis?

  • Mechanistic Insights : Low yields in reactions with pyridine-containing Michael acceptors (e.g., ethyl E-3-(pyridin-2-yl)acrylate) often arise from competing pathways. Optimizing solvent polarity (e.g., DMF vs. acetone) and temperature can improve selectivity .
  • Catalyst-Free Strategies : Regioselective cyclic-condensation reactions under catalyst-free conditions minimize side products. For example, ethyl 3-benzoylacrylate derivatives react with heterocyclic ketene aminals to yield >80% of the desired product .

Q. What computational methods are used to study structure-activity relationships (SAR)?

  • DFT Studies : Density functional theory (DFT) calculates electrophilic/nucleophilic sites. For example, the electrophilic nature of the imidazo[1,2-a]pyridine core facilitates nucleophilic aromatic substitution at the 6-fluoro position .
  • Molecular Docking : Simulations predict binding interactions with biological targets (e.g., kinases or GPCRs). Pyridylacetate esters often occupy hydrophobic pockets via π-π stacking and hydrogen bonding .

Q. How do fluorinated substituents impact stability and reactivity?

  • Stability : The 6-fluoro group reduces metabolic oxidation compared to non-fluorinated analogs. However, fluorinated compounds may exhibit hydrolytic sensitivity under basic conditions, requiring inert atmospheres during synthesis .
  • Synthetic Modifications : Bromo or chloro analogs (e.g., ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate) allow further functionalization via Suzuki-Miyaura coupling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate
Reactant of Route 2
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Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate

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